Dinobuton

描述

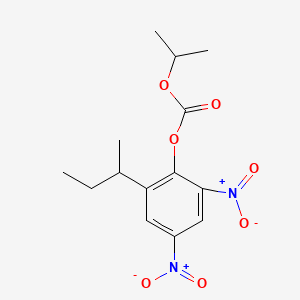

Structure

3D Structure

属性

IUPAC Name |

(2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O7/c1-5-9(4)11-6-10(15(18)19)7-12(16(20)21)13(11)23-14(17)22-8(2)3/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWLUGYOLUHEMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040268 | |

| Record name | Dinobuton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [HSDB] Yellowish crystalline solid; [MSDSonline] | |

| Record name | Dinobuton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ALIPHATIC HYDROCARBONS, ETHANOL, FATTY OILS; HIGHLY SOL IN LOWER ALIPHATIC KETONES, AROMATIC HYDROCARBONS, In water, 0.1 mg/100 ml at 20 °C. In acetone 120, ethanol 8.3, xylene 89, n-hexane 1.9 (all in g/100 ml at 20 °C) | |

| Record name | DESSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000011 [mmHg], Less than 10-5 mbar at 20 °C | |

| Record name | Dinobuton | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4690 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DESSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM METHANOL OR PETROLEUM ETHER, PALE YELLOW SOLID | |

CAS No. |

973-21-7, 62655-72-5 | |

| Record name | 2-sec-Butyl-4,6-dinitrophenyl isopropyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=973-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dinobuton [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000973217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062655725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinobuton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinobuton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DINOBUTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A711XEV1PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DESSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

56-57 °C, MP: 58-60 °C; NONCORROSIVE /TECHNICAL PRODUCT, 97% PURE/ | |

| Record name | DESSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1527 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Structure of Dinobuton

Executive Summary

This compound is a non-systemic acaricide and fungicide belonging to the dinitrophenol class of chemicals.[1][2] It has been utilized in agricultural settings to control red spider mites and powdery mildew on various crops, including fruits and vegetables.[1][2] The mode of action for this compound and its primary metabolite, Dinoseb, involves the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[2][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. It is intended to serve as a technical resource for professionals in research, chemical safety, and drug development.

Chemical Structure and Isomerism

This compound, with the IUPAC name (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is a derivative of dinitrophenol.[2][4] Its structure features a chiral center at the second carbon of the sec-butyl group attached to the phenyl ring.[2] Consequently, this compound exists as a racemic mixture of two enantiomers, the (R)- and (S)-forms.[2][5] Commercial formulations typically consist of this 1:1 isomeric mixture.[2][5]

Caption: Chemical structure of this compound, indicating the chiral center.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are critical for understanding its environmental fate, toxicological profile, and for developing appropriate formulations and analytical methods.

| Property | Value | Reference(s) |

| IUPAC Name | (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate | [2][4] |

| CAS Number | 973-21-7 | [1][6][7] |

| Molecular Formula | C₁₄H₁₈N₂O₇ | [1][6][8][9] |

| Molecular Weight | 326.30 g/mol | [1][6][8][9] |

| Physical Description | Pale yellow or yellowish crystalline solid | [1][5] |

| Melting Point | 56-62 °C | [1][5][6][9] |

| Boiling Point | 464.35 °C (rough estimate) | [6][10] |

| Density | 1.2731 g/cm³ (rough estimate) | [6][10] |

| Water Solubility | 0.1 mg/100 mL (1 mg/L) at 20 °C; practically insoluble | [1][5][6] |

| Organic Solvent Solubility | Highly soluble in lower aliphatic ketones and aromatic hydrocarbons. Soluble in ethanol, fatty oils, and aliphatic hydrocarbons. | [1] |

| Acetone (B3395972): 1,200,000 mg/L | [2] | |

| Ethanol: 83,000 mg/L | [2] | |

| Xylene: 89,000 mg/L | [2] | |

| n-Hexane: 19,000 mg/L | [2] | |

| XLogP3 | 4.3 | [1] |

| Vapor Pressure | 1.1 x 10⁻⁶ mmHg | [1] |

Experimental Protocols

Synthesis Protocol (Representative)

This compound is synthesized via the esterification of 2-sec-butyl-4,6-dinitrophenol (Dinoseb).[1] The following protocol is a representative method based on literature descriptions of this condensation reaction.

-

Preparation of Dinoseb Salt: Dissolve 2-sec-butyl-4,6-dinitrophenol (Dinoseb) in a suitable aprotic solvent (e.g., acetone or tetrahydrofuran).

-

Deprotonation: Add an equimolar amount of a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to the solution at room temperature with stirring. This reaction forms the alkali salt of Dinoseb.

-

Condensation Reaction: Slowly add isopropyl chloroformate (equimolar amount) to the reaction mixture. The temperature should be controlled, typically between 0-25°C, to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (Dinoseb) is consumed.

-

Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate.

-

Isolation: The solvent is evaporated to yield crude this compound. Further purification can be achieved by recrystallization from a solvent such as methanol (B129727) or petroleum ether to obtain the final product as a pale yellow solid.[1][9]

Analytical Protocol: HPLC-DAD Method (Representative)

A common method for the quantitative analysis of this compound in various matrices is High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[11][12]

-

Sample Preparation ('Dilute-and-Shoot'):

-

For liquid samples (e.g., water, urine, serum): Centrifuge the sample to remove particulates. Take a known volume of the supernatant and dilute it with the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter before injection.[11]

-

For solid samples (e.g., soil, tomato): Homogenize a known weight of the sample. Extract the analyte using a suitable solvent like acetonitrile (B52724) via sonication or shaking. Centrifuge the mixture, and dilute the supernatant with the mobile phase. Filter before injection.[11]

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD.[11]

-

Column: Kinetex C18 (150 mm × 4.6 mm; 5 µm particle size) or equivalent.[11][12]

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate), typically in a ratio of 75:25 (v/v).[11][12] The mobile phase should be degassed before use.

-

Injection Volume: 10 µL.[12]

-

Detection: Diode-Array Detector set to a wavelength of 254 nm.[12]

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the mobile phase.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples and quantify the amount of this compound by comparing the peak area to the calibration curve. The method should be validated for linearity, precision, accuracy, and sensitivity.[11]

-

Caption: A generalized workflow for the analysis of this compound in samples.

Mechanism of Action and Metabolism

Mechanism of Action

This compound functions as a non-systemic pesticide with rapid contact action.[2] Its primary mechanism of action, characteristic of dinitrophenols, is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] By acting as a protonophore, it transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of ATP.[2][3] This disruption of cellular energy production leads to increased metabolic rate, heat generation, and ultimately, cell death, which accounts for its efficacy as an acaricide and fungicide.[3]

Metabolism

In both plants and animals, this compound undergoes metabolic transformation.[1][13] The initial and primary metabolic step is the hydrolysis of the carbonate ester linkage, which releases the active metabolite 2-sec-butyl-4,6-dinitrophenol, commonly known as Dinoseb.[1][13] Dinoseb itself is a potent uncoupler of oxidative phosphorylation.[14]

Following its formation, Dinoseb can be further metabolized through the reduction of one or both nitro groups to form aminophenols, such as 4-amino-6-nitro-2-sec-butylphenol and 6-amino-4-nitro-2-sec-butylphenol.[1] These metabolites can then be conjugated with glucose (in plants) or glucuronic acid (in animals) to form water-soluble glucosides or glucuronides, facilitating their excretion.[1][13]

Caption: A simplified diagram of the primary metabolic fate of this compound.

Conclusion

This compound is a dinitrophenol pesticide whose biological activity is intrinsically linked to its chemical structure and that of its primary metabolite, Dinoseb. A thorough understanding of its physicochemical properties, synthesis, and metabolic pathways is essential for its safe handling, the development of effective analytical techniques for monitoring, and for assessing its environmental and toxicological impact. The information and protocols provided in this guide serve as a foundational resource for professionals engaged in research and development involving this compound.

References

- 1. This compound | C14H18N2O7 | CID 13783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: OMS 1056) [sitem.herts.ac.uk]

- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound – Wikipedia [de.wikipedia.org]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. This compound [drugfuture.com]

- 10. chembk.com [chembk.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dinobuton (CAS 973-21-7)

This document provides a comprehensive technical overview of this compound (CAS 973-21-7), a dinitrophenol derivative previously used as a non-systemic acaricide and fungicide. This guide covers its chemical properties, synthesis, mechanism of action, metabolism, toxicity, and analytical methodologies to support research and development activities.

Chemical and Physical Properties

This compound is the International Organization for Standardization (ISO)-approved common name for (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate.[1][2] It is a synthetic compound belonging to the dinitrophenol pesticide group.[1] Commercial formulations are typically racemic mixtures of its two enantiomers (R and S forms) due to a chiral center at the sec-butyl group.[1] It exists as a pale yellow crystalline solid.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (RS)-2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate | [1][2] |

| CAS Name | 1-methylethyl 2-(1-methylpropyl)-4,6-dinitrophenyl carbonate | [1][2] |

| CAS Number | 973-21-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₈N₂O₇ | [1][2][3] |

| Molecular Weight | 326.30 g/mol | [3][5] |

| Appearance | Pale yellow solid; Yellowish crystalline solid | [3][4] |

| Melting Point | 56-62 °C | [3][4][6][7] |

| Water Solubility | Practically insoluble (1 mg/L at 20 °C) | [4] |

| Other Solubilities | Soluble in ethanol, fatty oils, and aliphatic hydrocarbons; Highly soluble in aromatic hydrocarbons and lower aliphatic ketones. | [3][8] |

| Vapor Pressure | 1.1 x 10⁻⁶ mmHg | [3] |

| XLogP3 | 4.3 | [3] |

| Topological Polar Surface Area | 127 Ų | [3] |

Synthesis

The commercial production of this compound is achieved through the esterification of its parent phenol, dinoseb (B1670700). The process involves a two-step reaction where 2-sec-butylphenol (B1202637) is first nitrated using nitric acid to form 2-sec-butyl-4,6-dinitrophenol (dinoseb).[4] The resulting dinoseb, often as an alkali salt, is then condensed with isopropyl chloroformate to yield the final product, this compound.[3][4]

Mechanism of Action

This compound functions as a non-systemic, contact acaricide and fungicide.[1][3] Its biological activity stems from its rapid hydrolysis to dinoseb.[7] Dinoseb, like other dinitrophenols, acts by uncoupling oxidative phosphorylation in the mitochondria of target organisms.[1][9] It disrupts the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by shuttling protons across the inner mitochondrial membrane. This disruption dissipates the energy from cellular respiration as heat, leading to metabolic stress and ultimately cell death.[9]

Metabolism

This compound undergoes metabolic transformation in both plants and animals, with the primary reaction being the hydrolytic cleavage of the carbonate bond to yield dinoseb.[7]

-

In Mammals: Studies in mice and rats show that orally administered this compound is rapidly hydrolyzed.[3] The resulting dinoseb is further metabolized through the reduction of its nitro groups to form monoamino and diamino analogues.[7] Excretion products include polar materials, two identified amino-phenols, and two carboxylic acids.[3]

-

In Plants: After topical application to apple fruits, significant loss of the parent compound occurs over time.[3] Analysis reveals the presence of dinoseb, 4-amino-6-nitro-2-sec-butylphenol, and 6-amino-4-nitro-2-sec-butylphenol.[3] These metabolites can exist in conjugated forms as β-glucosides.[3]

-

In Rumen Fluid: In fresh sheep rumen fluid, this compound is quickly decomposed, first to 6-amino-4-nitro-2-sec-butylphenol (6-ANBP) and ultimately to a diaminophenol (DABP) end product.[3]

Toxicological Profile

This compound is classified as toxic if swallowed and very toxic to aquatic life with long-lasting effects.[3][6] The primary toxic effects are attributed to its metabolite, dinoseb, which is a metabolic stimulant.[3] High doses in animal studies can cause weight loss, and poisoning can lead to acute hyperthermia, liver and kidney injury, and yellow staining of the skin.[3]

Table 2: Acute and Chronic Toxicity Data for this compound

| Metric | Species | Route | Value | Reference |

| LD₅₀ | Rat (male) | Oral | 59 mg/kg | [4][7] |

| LD₅₀ | Rat (female) | Oral | 71 mg/kg | [7] |

| LD₅₀ | Rabbit | Dermal | 3200 mg/kg | [4] |

| LC₅₀ | Rat | Inhalation | 0.08 mg/kg (4h) | [4] |

| NOAEL | Dog | Oral | 4.5 mg/kg/day | [3] |

LD₅₀ (Lethal Dose, 50%): The dose required to kill half the members of a tested population.[10] LC₅₀ (Lethal Concentration, 50%): The concentration of a chemical in air or water which is expected to cause death in 50% of test animals.[10] NOAEL (No-Observed-Adverse-Effect Level): The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.[10]

Experimental Protocols and Analytical Methods

The analysis of this compound often involves its conversion to dinoseb, which can then be quantified. Various methods have been developed for its detection in different matrices.

Spectrophotometric Method

A classical analytical approach involves the hydrolysis of this compound to dinoseb, which can be measured colorimetrically.[11]

-

Protocol:

-

Sample Preparation: Extraction of this compound from the sample matrix.

-

Hydrolysis: The sample extract is passed through a neutral alumina (B75360) column, which causes desterification (hydrolysis) of this compound to dinoseb.[11]

-

Elution: The resulting dinoseb is eluted from the column, often as a salt (e.g., butylammonium (B8472290) salt).[11]

-

Quantification: The concentration of dinoseb in the eluate is determined spectrophotometrically by measuring its absorbance at a specific wavelength (e.g., 378 nm).[3]

-

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the analysis of dinitrophenol pesticides.[11]

-

Protocol (HPLC-DAD): A "dilute-and-shoot" method has been developed for the simultaneous determination of this compound and other pesticides in various samples (urine, serum, tomato, soil, water).[12]

-

Sample Preparation: The sample is simply diluted with an appropriate solvent.[12]

-

Chromatographic Separation: The diluted sample is injected into an HPLC system. A common setup uses a Kinetex C18 column with a mobile phase of acetonitrile (B52724) and buffer (e.g., 75:25 v/v) at a flow rate of 1 mL/min.[12]

-

Detection: A Diode-Array Detector (DAD) is used to monitor the effluent and quantify the analytes based on their retention time and UV-Vis spectrum.[12]

-

Electrochemical Methods

Electrochemical techniques offer a sensitive alternative for this compound detection.

-

Protocol (Square Wave Stripping Voltammetry - SWSV):

-

Electrode: A multi-walled carbon nanotube paste electrode (MWCNTPE) is used as the working electrode.[13][14]

-

Analysis: The analysis is performed in a suitable buffer solution (e.g., pH 7.0 Britton-Robinson buffer).[13][14]

-

Measurement: The electrochemical behavior of this compound is investigated. Two cathodic peaks are typically observed due to the reduction of the nitro groups. The second, sharper peak (around -760 mV vs Ag/AgCl) is used for analytical quantification.[13][14]

-

Quantification: The peak current is proportional to the concentration of this compound, with a reported limit of detection (LOD) of 0.73 μM.[13]

-

References

- 1. This compound (Ref: OMS 1056) [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C14H18N2O7 | CID 13783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound – Wikipedia [de.wikipedia.org]

- 5. This compound [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Buy this compound | 973-21-7 | >98% [smolecule.com]

- 9. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Dinobuton for Research Applications

This whitepaper provides a comprehensive overview of the synthesis of Dinobuton, a dinitrophenol derivative utilized as a non-systemic acaricide and fungicide. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed procedural outlines, data summaries, and visual representations of the synthetic pathway and mechanism of action.

Introduction to this compound

This compound, with the IUPAC name (2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate, is a synthetic organic compound belonging to the dinitrophenol class of chemicals.[1] It functions primarily through contact action.[2] In biological systems, both plant and animal, this compound is metabolized to 2-sec-butyl-4,6-dinitrophenol (Dinoseb), which is the primary active metabolite.[3][4] The toxicological action of these compounds is attributed to their ability to uncouple oxidative phosphorylation.[2][5]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound. Researchers should handle this compound with extreme caution due to its high toxicity.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₈N₂O₇ | [2] |

| Molar Mass | 326.31 g·mol⁻¹ | [4] |

| Appearance | Pale yellow to yellow crystalline solid | [1][4] |

| Melting Point | 56-62 °C | [3][4] |

| Water Solubility | Practically insoluble (1 mg/L at 20 °C) | [4] |

| LD₅₀ (Rat, oral) | 59 mg/kg | [4] |

| LD₅₀ (Rabbit, dermal) | 3200 mg/kg | [4] |

| LC₅₀ (Rat, inhalation) | 0.08 mg/kg (4h) | [4] |

Synthesis Pathway

The synthesis of this compound is a two-stage process commencing from 2-sec-butylphenol (B1202637).[4] The first stage involves the dinitration of the phenol (B47542) to produce the key intermediate, Dinoseb. The second stage is the esterification of Dinoseb with isopropyl chloroformate to yield the final product, this compound.[1][4]

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound based on established chemical principles for nitration and esterification reactions.

4.1. Stage 1: Synthesis of 2-sec-Butyl-4,6-dinitrophenol (Dinoseb)

This procedure describes the dinitration of 2-sec-butylphenol. The reaction is highly exothermic and requires strict temperature control.

-

Materials:

-

2-sec-Butylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Crushed Ice / Ice-water mixture

-

Dichloromethane (B109758) (DCM) or Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-sec-butylphenol (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (2.5 eq) dropwise while maintaining the internal temperature below 10 °C. Stir for 30 minutes at this temperature.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (2.2 eq) in a separate flask cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the phenol solution, ensuring the reaction temperature does not exceed 15 °C. Vigorous stirring is essential.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. An orange-brown solid or oil should precipitate.

-

Extract the product with dichloromethane or diethyl ether (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Dinoseb, which can be purified further by crystallization or chromatography.

-

4.2. Stage 2: Synthesis of this compound

This procedure involves the esterification of Dinoseb with isopropyl chloroformate.

-

Materials:

-

2-sec-Butyl-4,6-dinitrophenol (Dinoseb) from Stage 1

-

Isopropyl Chloroformate

-

Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (TEA)

-

Acetone (B3395972) or Acetonitrile (anhydrous)

-

Ethyl Acetate (B1210297)

-

Deionized Water

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve Dinoseb (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add finely ground potassium carbonate (1.5 eq) or triethylamine (1.2 eq) to the solution. The formation of the potassium or triethylammonium (B8662869) salt of Dinoseb should be observed by a color change.

-

Stir the suspension at room temperature for 30 minutes.

-

Add isopropyl chloroformate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude this compound by recrystallization (e.g., from ethanol/water or hexane/ethyl acetate) to obtain a pale yellow solid.

-

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound and its primary metabolite, Dinoseb, act as protonophores.[2] These lipophilic molecules can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, they become protonated. They then diffuse into the mitochondrial matrix, where they release the proton, effectively disrupting the proton motive force required by ATP synthase to produce ATP.[6] This uncoupling of electron transport from ATP synthesis leads to energy dissipation as heat and cellular toxicity.[5]

References

- 1. This compound | C14H18N2O7 | CID 13783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: OMS 1056) [sitem.herts.ac.uk]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound – Wikipedia [de.wikipedia.org]

- 5. Dinoseb | C10H12N2O5 | CID 6950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Dinobuton Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol derivative with the chemical formula C14H18N2O7, is recognized for its acaricidal and fungicidal properties.[1] Its efficacy and formulation development are intrinsically linked to its solubility characteristics in various organic solvents. Understanding the solubility of this compound is paramount for optimizing its application in agrochemical formulations, ensuring bioavailability, and conducting toxicological and environmental fate studies. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, details established experimental protocols for solubility determination, and illustrates its mechanism of action as an uncoupler of oxidative phosphorylation.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |

| Acetone | 20 | 120[2][3] | 1200 |

| Ethanol | 20 | 8.3[2][3] | 83 |

| Xylene | 20 | 89[2][3] | 890 |

| n-Hexane | 20 | 1.9[2][3] | 19 |

Note: The values have been standardized to g/100 mL and g/L for ease of comparison. Original data was presented in g/100 ml.[2][3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a widely accepted and robust technique for determining the solubility of a substance in a given solvent. This method is suitable for a wide range of solubilities and is recommended by international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by agitation in a constant temperature environment. The concentration of the solute in the resulting saturated solution is then determined analytically. This concentration is, by definition, the solubility of the substance in that solvent at that specific temperature.

Apparatus and Reagents

-

Constant Temperature Bath/Shaker: Capable of maintaining a constant temperature (e.g., 20 ± 0.5 °C).

-

Glass Flasks with Stoppers: Of suitable volume.

-

Analytical Balance: With sufficient precision.

-

Centrifuge: Capable of separating undissolved solid from the solution.

-

Filtration Apparatus: Syringe filters (e.g., 0.45 µm pore size) compatible with the solvent.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis) is commonly used for concentration determination. Other methods such as Gas Chromatography (GC) or spectrophotometry can also be employed depending on the analyte's properties.

-

This compound: Analytical standard of known purity.

-

Organic Solvents: High-purity, analytical grade.

Detailed Methodology

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a flask containing a known volume of the organic solvent. The excess is crucial to ensure that the solution reaches saturation.

-

The flask is securely stoppered and placed in a constant temperature shaker bath.

-

The mixture is agitated for a sufficient period to allow equilibrium to be reached. A preliminary test can determine the necessary equilibration time, which is typically 24 to 48 hours.

-

-

Phase Separation:

-

After equilibration, the flask is removed from the shaker and allowed to stand at the same constant temperature to allow the undissolved this compound to settle.

-

To ensure complete separation of the solid and liquid phases, the solution is centrifuged at a controlled temperature.

-

Alternatively, or in addition, the supernatant is carefully filtered through a membrane filter that does not adsorb the solute. The first portion of the filtrate should be discarded to saturate the filter material.

-

-

Analysis of the Saturated Solution:

-

A known volume of the clear, saturated filtrate is carefully collected.

-

This sample is then diluted with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

The concentration of this compound in the diluted sample is determined using a pre-calibrated analytical method (e.g., HPLC).

-

-

Calculation of Solubility:

-

The solubility of this compound in the organic solvent is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, exerts its biological activity by acting as an uncoupler of oxidative phosphorylation in the mitochondria of target organisms.[1] This process disrupts the normal synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

In normal cellular respiration, the electron transport chain pumps protons (H+) across the inner mitochondrial membrane, creating a proton gradient. The potential energy stored in this gradient is then used by the enzyme ATP synthase to produce ATP from adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi).

This compound, being a lipophilic molecule, can readily pass through the inner mitochondrial membrane. It acts as a protonophore, picking up protons in the intermembrane space and releasing them into the mitochondrial matrix, thereby dissipating the proton gradient. This "short-circuiting" of the proton flow uncouples the electron transport chain from ATP synthesis. The energy that would have been used to generate ATP is instead released as heat. This disruption of energy production is ultimately what leads to the toxic effects on the target pests.

References

Commercial formulations of Dinobuton (e.g., Acrex, Dessin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol pesticide, was historically marketed under commercial formulations such as Acrex and Dessin. It functioned as a non-systemic acaricide and fungicide, primarily used to control mites and powdery mildew on crops like apples, cotton, and various vegetables.[1] this compound's mode of action is the uncoupling of oxidative phosphorylation, a critical process for energy production in living cells. This technical guide provides an in-depth overview of the available scientific information on this compound, with a focus on its chemical properties, mechanism of action, metabolism, toxicology, and environmental fate. Due to the discontinuation of its use in many regions, detailed information on the specific composition of its commercial formulations is limited in publicly available resources.

Chemical and Physical Properties

This compound, with the chemical name 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate, is a crystalline solid.[1][2] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 973-21-7 | [1] |

| Molecular Formula | C14H18N2O7 | [1] |

| Molecular Weight | 326.3 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [3] |

| Melting Point | 61-62 °C | |

| Water Solubility | Insoluble | |

| Vapor Pressure | 1.1 x 10-6 mm Hg at 25 °C | [1] |

| Log Kow | 4.3 |

Commercial Formulations

This compound was primarily available in two types of formulations:

-

Wettable Powders (WP): These formulations typically contained 50% active ingredient.

-

Emulsifiable Concentrates (EC): These liquid formulations contained 30% active ingredient.

The inert ingredients in these formulations, which would have included carriers, solvents, and adjuvants to ensure stability and efficacy, are not detailed in currently accessible literature. The development of stable and effective pesticide formulations is a complex process that involves the selection of appropriate co-formulants to ensure the active ingredient remains effective and can be easily applied. General formulation principles suggest that for emulsifiable concentrates, organic solvents and emulsifying agents would have been used. For wettable powders, inert carriers and wetting and dispersing agents would have been included.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound, like other dinitrophenols, acts as an uncoupler of oxidative phosphorylation in the mitochondria.[4][5] This process disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

The mechanism involves the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to function.[4][6] this compound, being a lipophilic molecule, can readily pass through the mitochondrial membranes. In the intermembrane space, where the proton concentration is high, it becomes protonated. This protonated form then moves across the inner membrane into the mitochondrial matrix, where the proton concentration is lower, and releases the proton. This "short-circuiting" of the proton flow uncouples the electron transport chain from ATP synthesis, leading to a rapid consumption of energy reserves without the production of ATP. The energy is instead dissipated as heat.

Metabolism

The metabolic fate of this compound has been studied in both plants and animals. The primary metabolic pathway involves the hydrolysis of the ester linkage, yielding its parent phenol, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol).[1] This is followed by the reduction of the nitro groups to form amino derivatives.

In animals, such as rats, this compound is rapidly metabolized and excreted.[1] In plants, the metabolites can be conjugated with glucose to form glucosides.

Toxicology

The acute toxicity of this compound has been determined in animal studies. The oral LD50 in male and female rats is reported to be 59 mg/kg and 71 mg/kg, respectively.

| Species | Route | Toxicity Value | Reference |

| Rat (male) | Oral | LD50: 59 mg/kg | |

| Rat (female) | Oral | LD50: 71 mg/kg |

Symptoms of dinitrophenol poisoning can include fatigue, thirst, sweating, and elevated temperature, which are consistent with the uncoupling of oxidative phosphorylation and the dissipation of energy as heat.

Experimental Protocol for Acute Oral Toxicity (General Guideline)

A standardized protocol, such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guideline 401, would likely have been followed for determining the acute oral toxicity of this compound. A generalized workflow for such a study is as follows:

-

Animal Selection: Healthy, young adult laboratory animals of a single strain (e.g., Wistar rats) are selected and acclimated to laboratory conditions.

-

Dose Preparation: The test substance (this compound) is prepared in a suitable vehicle (e.g., corn oil) at various concentrations.

-

Administration: A single dose of the test substance is administered by gavage to fasted animals. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

Environmental Fate

The environmental fate of a pesticide is crucial for assessing its potential impact on non-target organisms and ecosystems. Key aspects of this compound's environmental fate are summarized below.

| Environmental Compartment | Fate and Behavior |

| Soil | This compound is expected to be immobile in soil due to its high estimated Koc value (6800). It is susceptible to photodegradation on soil surfaces, with one of the degradation products being dinoseb.[1] |

| Water | Under alkaline conditions, this compound is expected to hydrolyze to dinoseb.[1] |

| Atmosphere | In the atmosphere, vapor-phase this compound is degraded by reaction with hydroxyl radicals, with an estimated half-life of about 2 days.[1] |

Experimental Protocol for Soil Degradation Study (General Guideline)

Studies to determine the rate of degradation of a pesticide in soil are typically conducted under controlled laboratory conditions following guidelines such as OECD Test Guideline 307. A general protocol would involve:

-

Soil Collection and Preparation: Representative soil samples are collected, sieved, and characterized (e.g., pH, organic matter content, texture).

-

Test Substance Application: Radiolabeled (e.g., 14C) this compound is applied to the soil samples at a known concentration.

-

Incubation: The treated soil samples are incubated under controlled conditions of temperature, moisture, and light (for photolysis studies) or darkness (for aerobic/anaerobic degradation).

-

Sampling and Analysis: At specified time intervals, soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.

-

Data Analysis: The rate of degradation (e.g., DT50, the time taken for 50% of the substance to degrade) is calculated using appropriate kinetic models.

Analytical Methods

The determination of this compound residues in various matrices like crops, soil, and water is essential for monitoring and regulatory purposes. While specific, detailed protocols for modern analytical techniques applied to this compound are scarce due to its discontinued (B1498344) use, general methods for dinitrophenol pesticides are applicable. These typically involve:

-

Extraction: The sample is extracted with an organic solvent.

-

Clean-up: The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE).

-

Analysis: The purified extract is analyzed by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (MS) for sensitive and selective detection.

Conclusion

This compound, formerly available in commercial formulations like Acrex and Dessin, is a dinitrophenol pesticide that acts by uncoupling oxidative phosphorylation. While its use has been largely discontinued, understanding its chemical properties, mechanism of action, and toxicological profile remains relevant for historical exposure assessment and for the broader understanding of dinitrophenol pesticide toxicology. The available data indicates that this compound is moderately toxic and undergoes metabolism to dinoseb and other derivatives. Its environmental fate is characterized by limited mobility in soil and degradation through hydrolysis and photolysis. Further research into the specific composition of its historical commercial formulations and more detailed quantitative efficacy data would be necessary for a complete retrospective assessment.

References

- 1. This compound | C14H18N2O7 | CID 13783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biology 2e, The Cell, Cellular Respiration, Oxidative Phosphorylation | OpenEd CUNY [opened.cuny.edu]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound (Ref: OMS 1056) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

Dinobuton as a dinitrophenol acaricide and fungicide

An In-depth Whitepaper on the Dinitrophenol Acaricide and Fungicide

This technical guide provides a comprehensive overview of Dinobuton, a dinitrophenol-based pesticide, for an audience of researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, mechanism of action, metabolic pathways, and toxicological profile. This document synthesizes available data to facilitate a deeper understanding of this compound's biological activity and potential applications in research and development.

Chemical and Physical Properties

This compound is the common name for 2-sec-butyl-4,6-dinitrophenyl isopropyl carbonate.[1][2] It is a pale yellow crystalline solid that is practically insoluble in water but soluble in many organic solvents.[1][2][3] Commercial formulations of this compound are typically racemic mixtures of its two enantiomers, the R- and S-forms, stemming from a chiral center in its sec-butyl group.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate | [1] |

| CAS Number | 973-21-7 | [1][3] |

| Molecular Formula | C₁₄H₁₈N₂O₇ | [1][3] |

| Molecular Weight | 326.30 g/mol | [1][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 56-57 °C | [1] |

| Boiling Point | 464.35 °C (estimate) | [3] |

| Density | 1.2731 g/cm³ (estimate) | [3] |

| Vapor Pressure | 0.0000011 mmHg | [1] |

| Water Solubility | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in aliphatic hydrocarbons, ethanol, and fatty oils; highly soluble in lower aliphatic ketones and aromatic hydrocarbons. | [1] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

As a member of the dinitrophenol class of pesticides, this compound's primary mode of action is the uncoupling of oxidative phosphorylation in mitochondria.[4] This process disrupts the synthesis of ATP, the primary energy currency of the cell. This compound, being lipophilic, can readily pass through the inner mitochondrial membrane. It then acts as a protonophore, transporting protons (H⁺) from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase enzyme complex. This dissipation of the proton gradient uncouples the electron transport chain from ATP synthesis. Consequently, the energy generated from the oxidation of substrates is released as heat rather than being used to produce ATP.[5] This disruption of cellular energy production is the basis for its acaricidal and fungicidal activity.

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Acaricidal and Fungicidal Activity

This compound is a non-systemic acaricide and fungicide with contact action.[1][4] It is primarily effective against the motile stages of spider mites and is also used to control powdery mildew on various crops.[1] Its application is common in the cultivation of fruits, vegetables, hops, and vines.[1]

Metabolism and Degradation

In both plants and animals, this compound is metabolized primarily through the hydrolysis of the carbonate ester linkage to yield its parent phenol, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol).[2][6] Dinoseb itself is a potent dinitrophenol pesticide. Further metabolic transformations can occur, including the reduction of the nitro groups to form amino phenols and subsequent conjugation with glucose or other molecules.[1][6]

Caption: Metabolic pathway of this compound in plants and animals.

Toxicology

The acute toxicity of this compound has been evaluated in several animal models. The primary route of exposure is oral, with dermal and inhalation routes also being of concern. The toxic effects are consistent with its mechanism of action as an uncoupler of oxidative phosphorylation and can include hyperthermia, tachycardia, and in severe cases, liver and kidney damage.[7]

Table 2: Acute Toxicity of this compound

| Test Organism | Route of Administration | LD₅₀ / LC₅₀ | Source(s) |

| Rat (male) | Oral | 59 mg/kg | [8] |

| Rat (female) | Oral | 71 mg/kg | [8] |

| Rat | Oral | 140 mg/kg | [9][10] |

| Rabbit | Dermal | > 3200 mg/kg | [2][10] |

| Rat | Inhalation (4h) | 0.08 mg/L (80 mg/m³) | [1][2][7][10] |

Experimental Protocols

Detailed experimental protocols for the efficacy and toxicity testing of this compound are not extensively available in the public domain. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically employed for the evaluation of pesticides.

Generalized Protocol for Acute Oral Toxicity Testing (based on OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used. Animals are randomly assigned to treatment groups.

-

Housing and Feeding: Animals are housed in appropriate cages under standard laboratory conditions (temperature, humidity, light cycle). Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before and after administration of the test substance.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Procedure: A stepwise procedure is used where the outcome of dosing a group of animals at one dose level determines the dose for the next group. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The number of animals that die within each dose group is recorded, and the LD₅₀ is estimated based on the results of the stepwise dosing.

Caption: Generalized workflow for an acute oral toxicity study.

Generalized Protocol for Acaricide and Fungicide Efficacy Testing

Efficacy trials are conducted to determine the effectiveness of a pesticide against a target pest under controlled conditions.

-

Test System: For acaricidal testing, this could involve infested leaves or whole plants. For fungicidal testing against powdery mildew, susceptible host plants are used.

-

Pest/Pathogen Culture: A healthy and uniform culture of the target mite species or powdery mildew fungus is maintained.

-

Infestation/Inoculation: Test plants or leaf discs are artificially infested with a known number of mites or inoculated with a spore suspension of the powdery mildew fungus.

-

Treatment Application: The test substance (this compound) is formulated at various concentrations and applied to the infested/inoculated plants, typically as a foliar spray to the point of runoff. A negative control (water or vehicle spray) and a positive control (a standard commercial pesticide) are included.

-

Incubation: Treated plants are maintained in a controlled environment (greenhouse or growth chamber) with optimal conditions for the development of the pest or disease.

-

Efficacy Assessment:

-

Acaricide: Mite mortality is assessed at specific time intervals after treatment. The number of live and dead mites is counted.

-

Fungicide: Disease severity is rated on a standardized scale (e.g., percentage of leaf area covered by mildew) at specific intervals after inoculation.

-

-

Data Analysis: The data are statistically analyzed to determine the efficacy of the different concentrations of the test substance compared to the controls. The EC₅₀ (effective concentration to control 50% of the pest/disease) can be calculated.

Conclusion

References

- 1. This compound | C14H18N2O7 | CID 13783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Wikipedia [de.wikipedia.org]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. This compound [drugfuture.com]

- 9. This compound (Ref: OMS 1056) [sitem.herts.ac.uk]

- 10. This compound (Ref: OMS 1056) [sitem.herts.ac.uk]

The Environmental Fate and Mobility of Dinobuton: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol pesticide, has been utilized as a non-systemic acaricide and fungicide. Understanding its behavior in the environment is critical for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the environmental fate and mobility of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its transformation and movement through environmental compartments.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its inherent physicochemical properties. These properties influence its solubility in water, potential for volatilization, and its tendency to sorb to soil and sediment. A summary of these key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈N₂O₇ | [1] |

| Molecular Weight | 326.30 g/mol | [1] |

| Physical State | Pale yellow solid | [1] |

| Melting Point | 56-62 °C | [1] |

| Vapor Pressure | 1.1 x 10⁻⁶ mm Hg (at 25 °C) | [1] |

| Water Solubility | Practically insoluble (1 mg/L at 20 °C) | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.94 (estimated) | [1] |

Environmental Degradation

This compound is subject to transformation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and biodegradation. These degradation pathways are crucial in determining its persistence and the nature of its residues in the environment.

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound, particularly under alkaline conditions, leading to the formation of its more toxic metabolite, dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol).[1] To prevent hydrolysis, alkaline components must be avoided in its formulation.[1]

Table 1: Hydrolysis Half-life of this compound

| pH | Temperature (°C) | Half-life (DT₅₀) |

| 2 | 22 | 15 days |

| 7 | 22 | 17 days |

| 11 | 22 | 4 hours |

Experimental Protocol: Hydrolysis Study (Based on OECD Guideline 111)

A standardized approach to determining the rate of hydrolysis as a function of pH involves the following steps:

-

Test Substance Preparation: A sterile aqueous solution of this compound, typically radiolabeled (e.g., with ¹⁴C), is prepared in purified water.

-

Buffer Solutions: Sterile buffer solutions are prepared for a range of pH values, typically pH 4 (acidic), pH 7 (neutral), and pH 9 (alkaline).

-

Incubation: The this compound solution is added to the buffer solutions and incubated in the dark at a constant temperature (e.g., 22 °C or 50 °C to accelerate the study).

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the parent compound and its degradation products are determined using appropriate analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the parent compound against time. The half-life (DT₅₀) is then calculated from the first-order rate constant.

Photolysis

This compound is susceptible to photodegradation when exposed to sunlight, both in the atmosphere and on surfaces such as soil and plant foliage.[1] The primary photoproduct identified is dinoseb.[1]

Table 2: Photodegradation of this compound

| Medium | Light Source | Half-life (DT₅₀) | Reference |

| Vapor-phase (atmosphere) | Photochemically produced hydroxyl radicals | ~2 days (estimated) | [1] |

| Aqueous Solution (UV light at 365 nm) | UV light | < 30 minutes | |

| Bean Foliage | Sunlight | Formation of dinoseb and other unknown products | [1][2] |

Experimental Protocol: Aqueous Photolysis (Based on OECD Guideline 316)

The quantum yield and half-life of a chemical due to direct photolysis in water can be determined as follows:

-

Solution Preparation: A solution of the test substance in purified, sterile water is prepared. The concentration is chosen to be high enough for accurate analysis but low enough to avoid light-screening effects.

-

Light Source: A well-characterized light source that simulates environmental sunlight (e.g., a xenon arc lamp with filters) is used. The spectral irradiance of the light source is measured.

-

Actinometry: A chemical actinometer with a known quantum yield is used to determine the photon flux of the light source.

-

Irradiation: The test solution and the actinometer solution are irradiated in parallel under identical conditions (temperature, stirring).

-

Analysis: The concentration of the test substance and the actinometer are measured at different time intervals using a suitable analytical method (e.g., HPLC-UV).

-

Quantum Yield Calculation: The photochemical quantum yield is calculated from the rate of degradation of the test substance, its molar absorption coefficient, and the measured photon flux.

-

Environmental Half-life Estimation: The environmental half-life can then be estimated for specific geographic locations and seasons using the calculated quantum yield and solar irradiance data.

Biodegradation

Biodegradation plays a significant role in the environmental fate of this compound, particularly under anaerobic conditions. Microbial populations in soil and other environmental matrices can metabolize this compound.

Table 3: Biodegradation of this compound

| System | Conditions | Observed Degradation | Reference |

| Bovine Ruminal Fluid | Anaerobic | Rapidly metabolized | [1] |

| Soil | Not specified | Expected to biodegrade | [3] |

Experimental Protocol: Soil Biodegradation (Based on OECD Guideline 307)

To assess the rate of aerobic and anaerobic transformation of a chemical in soil, the following procedure is typically followed:

-

Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

-

Test Substance Application: Radiolabeled this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation:

-

Aerobic: The treated soil is incubated in the dark at a constant temperature and moisture content, with a continuous supply of air. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Anaerobic: The soil is incubated under aerobic conditions for a period, then flooded with water and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling and Extraction: Soil samples are taken at various time intervals and extracted with appropriate solvents.

-

Analysis: The parent compound and its metabolites in the soil extracts are separated, identified, and quantified using techniques like HPLC with radiometric detection and LC-MS.

-

Data Analysis: The rate of degradation of this compound is modeled to determine its half-life (DT₅₀) in soil under both aerobic and anaerobic conditions. The formation and decline of major metabolites are also quantified.

Environmental Mobility

The mobility of this compound in the environment dictates its potential to contaminate groundwater and move between different environmental compartments.

Soil Mobility and Adsorption

This compound is expected to be immobile in soil due to its strong adsorption to soil particles.[1] This is indicated by its high estimated organic carbon-normalized sorption coefficient (Koc).

Table 4: Soil Adsorption of this compound

| Parameter | Value | Interpretation | Reference |

| Koc (Organic Carbon-Normalized Sorption Coefficient) | 6,800 L/kg (estimated) | Immobile | [1] |

Experimental Protocol: Soil Adsorption/Desorption (Based on OECD Guideline 106)

The batch equilibrium method is commonly used to determine the soil adsorption coefficient (Kd) and subsequently the Koc:

-

Soil and Solution Preparation: Several soil types with varying organic carbon content and texture are used. A solution of radiolabeled this compound in 0.01 M CaCl₂ is prepared.

-

Equilibration: The this compound solution is added to the soil samples in centrifuge tubes. The tubes are then shaken in the dark at a constant temperature until equilibrium is reached.

-

Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Kd and Koc Calculation: The adsorption coefficient (Kd) is calculated as the ratio of the concentration in soil to the concentration in water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

-

Desorption: The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to assess the potential for desorption.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to concentrations in the organism that are higher than in the surrounding medium.

This compound is predicted to have a high potential for bioconcentration in aquatic organisms based on its estimated bioconcentration factor (BCF).[1]

Table 5: Bioaccumulation Potential of this compound

| Parameter | Value | Interpretation | Reference |

| BCF (Bioconcentration Factor) | 580 (estimated) | High potential for bioaccumulation | [1] |

Experimental Protocol: Bioaccumulation in Fish (Based on OECD Guideline 305)

The potential for a substance to bioconcentrate in fish is typically assessed through a flow-through fish test:

-

Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is selected.

-

Exposure Phase (Uptake): Fish are exposed to a constant, low concentration of radiolabeled this compound in a flow-through system for an extended period (e.g., 28 days). Water and fish tissue samples are collected at regular intervals.

-

Depuration Phase: After the exposure phase, the fish are transferred to clean, flowing water and held for a period to measure the rate of elimination of the substance. Fish tissue samples are collected during this phase as well.

-

Analysis: The concentration of this compound and its metabolites are measured in the fish tissue and water samples.

-

BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water. A kinetic BCF can also be calculated from the uptake and depuration rate constants.

Visualizing Environmental Fate and Mobility

Degradation Pathway of this compound

The primary degradation pathway of this compound involves hydrolysis to dinoseb, followed by the reduction of the nitro groups to form various amino-phenolic compounds.

Degradation pathway of this compound.

Experimental Workflow for Environmental Fate Assessment

A generalized workflow for assessing the environmental fate of a pesticide like this compound involves a series of standardized laboratory studies.

Experimental workflow for environmental fate.

Conceptual Model of this compound's Environmental Mobility

This diagram illustrates the key processes governing the movement and fate of this compound in the environment.

Conceptual model of this compound's mobility.

Conclusion

The environmental fate of this compound is characterized by several key processes. It is susceptible to hydrolysis, especially in alkaline waters, and photodegradation in the presence of sunlight. While biodegradation is expected to occur, particularly under anaerobic conditions, specific degradation rates in soil and water are not well-documented in publicly available literature. Due to its high estimated Koc value, this compound is predicted to be immobile in soil, with a low potential for leaching into groundwater. However, its estimated BCF suggests a high potential for bioaccumulation in aquatic organisms. The primary degradation product of concern is dinoseb, which is known to be more toxic than the parent compound. Further research to obtain empirical data on soil degradation half-lives and photolysis quantum yield would allow for a more refined environmental risk assessment of this compound.

References

- 1. This compound | C14H18N2O7 | CID 13783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photodegradation of two dinitrophenolic pesticide chemicals, this compound and dinoseb, applied to bean leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dinobuton as an Uncoupler of Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinobuton, a dinitrophenol-based pesticide, functions as a potent metabolic agent by uncoupling oxidative phosphorylation.[1] This guide provides a comprehensive technical overview of its core mechanism of action, supported by quantitative data on its active metabolite, detailed experimental protocols for its evaluation, and visualizations of the relevant biological and experimental processes. While primarily used as an acaricide and fungicide, its biochemical properties as a protonophore make it a subject of interest for studying mitochondrial bioenergetics.[1][2]

This compound itself is metabolized in vivo to 2-sec-butyl-4,6-dinitrophenol (Dinoseb), which is a classical uncoupler of oxidative phosphorylation.[3] The biological activity of this compound is therefore largely attributable to the actions of its metabolite, Dinoseb (B1670700).

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | (2-butan-2-yl-4,6-dinitrophenyl) propan-2-yl carbonate | [PubChem] |

| Synonyms | Acrex, Dessin, UC 19786 | [PubChem] |

| CAS Number | 973-21-7 | [PubChem] |

| Molecular Formula | C₁₄H₁₈N₂O₇ | [PubChem] |

| Molecular Weight | 326.30 g/mol | [PubChem] |

| Appearance | Yellow solid | [Wikipedia] |

| Solubility | Practically insoluble in water | [Wikipedia] |

| Isomerism | Commercial formulations are typically racemic mixtures of two enantiomers. | [2] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action for this compound, mediated by its active metabolite Dinoseb, is the uncoupling of the electron transport chain (ETC) from ATP synthesis in the mitochondria.[3] As a member of the dinitrophenol family, Dinoseb acts as a protonophore, a lipophilic weak acid that transports protons across the inner mitochondrial membrane, dissipating the crucial proton motive force.[3][4]

Normally, the ETC pumps protons (H⁺) from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This gradient, or proton motive force, drives protons back into the matrix through ATP synthase, powering the synthesis of ATP.[5]

Dinoseb disrupts this process by creating an alternative pathway for proton re-entry, effectively short-circuiting the ATP synthase.[3] The energy stored in the proton gradient is consequently released as heat rather than being harnessed for ATP production.[4] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the reduced ATP yield by oxidizing more substrate, while ATP synthesis is significantly inhibited.[3][6]

Caption: Mechanism of this compound/Dinoseb as a protonophore uncoupler.

Quantitative Data (for Dinoseb)

The following data pertains to Dinoseb, the active metabolite of this compound. These values provide a quantitative measure of its potent uncoupling activity.

| Parameter | Value | System | Reference |

| Half-maximal stimulation of O₂ uptake | 0.28 µM | Isolated rat liver mitochondria | [7] |

| Half-maximal stimulation of O₂ uptake | 2.8 - 5.8 µM | Perfused rat liver | [7] |

| Half-maximal inhibition of gluconeogenesis | 3.04 - 5.97 µM | Perfused rat liver | [7] |

| Half-maximal inhibition of ureagenesis | 3.04 - 5.97 µM | Perfused rat liver | [7] |

Experimental Protocols

The assessment of mitochondrial uncoupling activity involves several key experimental approaches. These protocols are standardized for evaluating compounds like this compound/Dinoseb.

Measurement of Oxygen Consumption Rate (OCR)

This is the most direct method to quantify the effect of an uncoupler. Instruments like the Seahorse XF Analyzer or Clark-type electrodes are commonly used.[8] The assay, often called a "Mito Stress Test," involves the sequential addition of mitochondrial inhibitors and the test compound to measure key parameters of mitochondrial respiration.[8][9]

Protocol Outline:

-

Cell/Mitochondria Preparation: Plate cells in a specialized microplate (e.g., Seahorse XF plate) and allow them to adhere, or prepare a suspension of isolated mitochondria.[8][10]

-